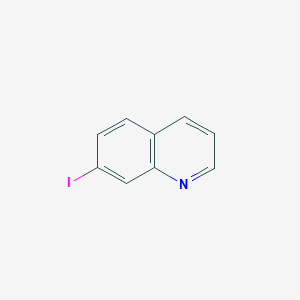

7-Iodoquinoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-Iodoquinoline and its derivatives has been a subject of interest in many studies . Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the synthesis of quinoline derivatives . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed for the construction and functionalization of quinoline . A study reported the synthesis of 7-chloroquinoline derivatives using mixed lithium-magnesium reagents .Molecular Structure Analysis

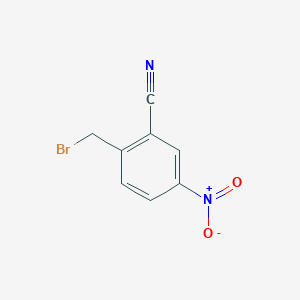

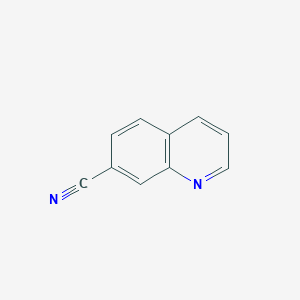

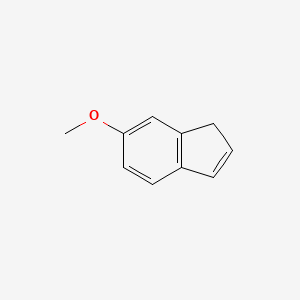

The molecular structure of 7-Iodoquinoline is characterized by an InChI code: 1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H . The structure can be viewed using specific software .Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Iodoquinoline, are known to undergo various chemical reactions. They can form salts with acids and undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

7-Iodoquinoline is a brown liquid . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Antimicrobial Agent Development

7-Iodoquinoline derivatives have been identified as promising scaffolds for the development of novel antimicrobial agents. Their efficacy against various microbial strains, including Staphylococcus epidermidis , Klebsiella pneumoniae , and Candida parapsilosis , has been demonstrated in vitro . The presence of the iodine atom on the quinoline ring is believed to play a crucial role in microbial adhesion inhibition, which is a key step in biofilm formation and microbial pathogenicity.

Cancer Photodynamic Therapy

The unique photophysicochemical properties of iodoquinoline derivatives make them suitable candidates as photosensitizers in cancer photodynamic therapy (PDT). These compounds have shown potential in generating singlet oxygen and causing photocytotoxicity against tumor cell lines such as Caco-2 and HepG2 . Their strong absorption within the tissue transparency spectral region enhances their suitability for PDT applications.

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 7-Iodoquinoline serves as a versatile intermediate. It is used in various synthesis protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green synthesis approaches. These methods aim to construct and functionalize the quinoline scaffold efficiently while minimizing environmental impact .

Drug Discovery

7-Iodoquinoline is a vital scaffold for drug discovery, providing a basis for the synthesis of compounds with potential biological and pharmaceutical activities. Its structural versatility allows for the creation of a wide array of derivatives, each with unique properties that can be tailored for specific therapeutic targets .

Safety and Hazards

When handling 7-Iodoquinoline, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

7-Iodoquinoline, also known as Iodoquinol , primarily targets Entamoeba histolytica , a protozoan parasite responsible for causing amoebiasis . It is active against both the cyst and trophozoite forms of the parasite that are localized in the lumen of the intestine .

Mode of Action

It is known to beamebicidal , meaning it kills amoebae . It is believed to act by chelating ferrous ions essential for the metabolism of the parasite . This interaction with its targets leads to the destruction of the trophozoites, thereby eliminating the cyst form .

Pharmacokinetics

7-Iodoquinoline is poorly absorbed from the gastrointestinal tract, which makes it an effective luminal amebicide . The majority of an oral dose is excreted in feces . Some systemic absorption may occur since increased blood concentrations of iodine have been reported . Animal studies indicate the drug is distributed into tissues .

Result of Action

The primary result of 7-Iodoquinoline’s action is the elimination of Entamoeba histolytica from the intestinal lumen, thereby treating amoebiasis . By destroying the trophozoites, it prevents the formation of new cysts, interrupting the life cycle of the parasite .

Propiedades

IUPAC Name |

7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYITFZDKHVMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626708 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodoquinoline | |

CAS RN |

25334-12-7 | |

| Record name | 7-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)

![N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B1602982.png)